molecular formula C6H4Cl2FN B15223041 4-Chloro-3-(chloromethyl)-5-fluoropyridine

4-Chloro-3-(chloromethyl)-5-fluoropyridine

Cat. No.: B15223041
M. Wt: 180.00 g/mol
InChI Key: MRBCUKCPEREFGO-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it an important compound in the fields of medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chloromethyl)-5-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 3-(chloromethyl)-5-fluoropyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(chloromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 25°C and 100°C.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol at temperatures ranging from 0°C to 50°C.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

4-Chloro-3-(chloromethyl)-5-fluoropyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is utilized in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical studies to investigate enzyme mechanisms and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chloromethyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure. In biological systems, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)pyridine
  • 3-Chloro-5-fluoropyridine
  • 4-Chloro-2-(chloromethyl)pyridine

Uniqueness

4-Chloro-3-(chloromethyl)-5-fluoropyridine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution pattern imparts distinct electronic and steric properties to the compound, making it more reactive and versatile in chemical syntheses compared to its analogs. The combination of these substituents also enhances its biological activity, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

4-chloro-3-(chloromethyl)-5-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-1-4-2-10-3-5(9)6(4)8/h2-3H,1H2

InChI Key

MRBCUKCPEREFGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)CCl

Origin of Product

United States

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